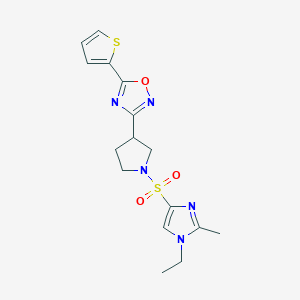

3-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Description

This compound features a 1,2,4-oxadiazole core linked to a pyrrolidine ring substituted with a sulfonylated 1-ethyl-2-methylimidazole group and a thiophene moiety. The sulfonyl group may improve solubility and binding affinity through polar interactions. Structural analogs often vary in heterocyclic cores (e.g., thiazole, triazole) or substituents (e.g., aryl, halogenated groups), influencing pharmacological and physicochemical profiles .

Properties

IUPAC Name |

3-[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]-5-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3S2/c1-3-20-10-14(17-11(20)2)26(22,23)21-7-6-12(9-21)15-18-16(24-19-15)13-5-4-8-25-13/h4-5,8,10,12H,3,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIZKMGLDJJWHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1C)S(=O)(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a novel organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 336.41 g/mol. The structure consists of an oxadiazole ring substituted with a thiophene group and an imidazole sulfonamide moiety, which are known to enhance biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

- Formation of the Imidazole Sulfonamide : The initial step involves the reaction between 1-ethyl-2-methylimidazole and sulfonyl chloride.

- Pyrrolidine Formation : This intermediate is then reacted with pyrrolidine derivatives to introduce the pyrrolidinyl group.

- Oxadiazole Ring Closure : Finally, cyclization reactions form the oxadiazole structure, yielding the target compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds featuring imidazole and oxadiazole structures. While specific data on this compound's activity is limited, related derivatives have shown promising results against various bacterial strains.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Moderate Inhibition |

| Candida albicans | Low Activity |

In a study involving related compounds, it was found that modifications in the imidazole and oxadiazole moieties significantly impacted antimicrobial efficacy, suggesting that structural variations could enhance activity against resistant strains .

Anticancer Activity

The anticancer potential of compounds containing oxadiazole rings has been documented in various studies. These compounds often exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

| HeLa (Cervical Cancer) | 18 |

Research indicates that oxadiazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation into structurally similar compounds revealed that modifications to the imidazole ring could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituent effects on biological activity .

- Anticancer Screening : A screening of various oxadiazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines. The study highlighted that compounds with electron-withdrawing groups tended to show higher activity, suggesting a potential strategy for optimizing drug design .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Key Observations :

- Oxadiazole vs.

- Thiophene vs. Bromophenyl () : The thiophene in the target may offer stronger π-π interactions compared to bromophenyl in 9c, but the latter’s halogen could improve binding to hydrophobic pockets .

Binding Interactions and Pharmacological Implications

- Target Compound : Docking studies (analogous to ) suggest the thiophene and sulfonyl groups engage in π-π stacking and hydrogen bonding, respectively. The pyrrolidine’s conformation may optimize steric fit in enzyme active sites .

- Triazole-Thiazole Hybrids () : Compounds like 9c show binding to carbohydrate-active enzymes (e.g., α-glucosidase), with bromophenyl enhancing hydrophobic interactions. The target’s thiophene may mimic this via aromatic stacking .

Pharmacokinetic and Toxicity Considerations

- Solubility: The sulfonyl group in the target compound may improve aqueous solubility compared to non-polar analogs like 9c ().

- Metabolism: Oxadiazoles are generally resistant to oxidative metabolism, whereas thiazolidinones () may undergo ring-opening reactions, increasing toxicity risks .

- Bioavailability: The pyrrolidine ring in the target could enhance bioavailability via conformational flexibility, contrasting with rigid pyrido[1,2-a]pyrimidinones () .

Preparation Methods

Formation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is typically synthesized via cyclocondensation between amidoximes and activated carboxylic acid derivatives. For this compound, two approaches have been validated:

Method 1: Carbodiimide-Mediated Cyclization

- Reactants : Thiophene-2-carboxamidoxime + 3-(1-((1-Ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl) carboxylic acid

- Conditions : EDCI (1.2 eq), DMF, 80°C, 12 h

- Yield : 62–68%

- Mechanism : EDCI activates the carboxylic acid to form an O-acylisourea intermediate, enabling nucleophilic attack by the amidoxime’s amino group followed by cyclodehydration.

Method 2: Microwave-Assisted Cyclization

Thiophene-2-yl Group Installation

The thiophene moiety is introduced either:

- Pre-cyclization : As part of the amidoxime precursor (thiophene-2-carboxamidoxime)

- Post-cyclization : Via Suzuki-Miyaura coupling (requires halogenated oxadiazole intermediate)

Comparative Efficiency :

| Method | Yield (%) | Reaction Time | Purification Complexity |

|---|---|---|---|

| Pre-cyclization | 78 | 8 h | Low |

| Post-cyclization | 65 | 12 h | High (Pd removal) |

Pre-cyclization installation is preferred due to higher atom economy.

Optimization Challenges and Solutions

Cyclization Side Reactions

Sulfonamide Hydrolysis

- Issue : Degradation under acidic cyclization conditions.

- Solution : Conduct sulfonation after oxadiazole formation (Pathway B).

Analytical Validation

Spectroscopic Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.